N-[2-(1-methyl-4-piperidinyl)ethyl]-2-phenoxyacetamide
Overview
Description
N-[2-(1-methyl-4-piperidinyl)ethyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.183778013 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
A study on a novel complex, which includes a component structurally related to N-[2-(1-methyl-4-piperidinyl)ethyl]-2-phenoxyacetamide, highlighted its synthesis and investigation into anticancer activities. The complex exhibited significant anticancer properties, suggesting the potential utility of related compounds in cancer treatment and pharmacology (Metodiewa et al., 1997).
Antiulcer Activity
Research into N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas has uncovered compounds with promising antiulcer activities. These compounds were evaluated for their ability to act as histamine H2-receptor antagonists with dual action on gastric antisecretory and mucosal protective activities, suggesting potential applications in the development of new antiulcer agents (Miyashita et al., 1992).
Neuroprotective Agents
A study on Ro 63-1908, a compound structurally related to this compound, demonstrated its role as a novel, subtype-selective N-methyl-D-aspartate (NMDA) antagonist. This compound showed significant neuroprotective effects against glutamate-induced toxicity, suggesting its potential application in neuroprotection and the treatment of neurological disorders (Gill et al., 2002).
Antimicrobial Activity
Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which include structural motifs similar to this compound, has shown these compounds to possess significant antibacterial potentials. This highlights the compound's relevance in developing new antimicrobial agents for combating bacterial infections (Iqbal et al., 2017).
Chemical Synthesis and Optimization
A paper focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process relevant for synthesizing compounds including this compound. This research contributes to the understanding and optimization of synthesis processes for related compounds, potentially useful in the production of pharmaceuticals and research chemicals (Magadum & Yadav, 2018).
Properties
IUPAC Name |
N-[2-(1-methylpiperidin-4-yl)ethyl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-18-11-8-14(9-12-18)7-10-17-16(19)13-20-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRCAPUPWIWLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCNC(=O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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